molecular formula C8H11NOS B3055765 3-(Methylamino)-1-(thiophen-2-yl)propan-1-one CAS No. 667465-15-8

3-(Methylamino)-1-(thiophen-2-yl)propan-1-one

Cat. No.: B3055765
CAS No.: 667465-15-8
M. Wt: 169.25 g/mol
InChI Key: SCZYZJNFEJZSAQ-UHFFFAOYSA-N
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Description

3-(Methylamino)-1-(thiophen-2-yl)propan-1-one (CAS: 645411-16-1) is a ketonic intermediate critical in synthesizing the antidepressant duloxetine. Its hydrochloride salt form (C₈H₁₂ClNOS, MW: 205.71) is stabilized for pharmaceutical applications, with solubility in methanol and storage requiring inert conditions (2–8°C, light-sensitive) . The compound is synthesized via chemoenzymatic methods, leveraging lipases to achieve enantioselective acylation, yielding the (S)-isomer essential for duloxetine production .

Properties

IUPAC Name

3-(methylamino)-1-thiophen-2-ylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NOS/c1-9-5-4-7(10)8-3-2-6-11-8/h2-3,6,9H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCZYZJNFEJZSAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC(=O)C1=CC=CS1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00434508
Record name 3-(methylamino)-1-(thiophen-2-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00434508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

667465-15-8
Record name 3-(methylamino)-1-(thiophen-2-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00434508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

In a representative procedure, thiophene undergoes acylation with 3-chloropropanoyl chloride in dichloromethane (CH₂Cl₂) using aluminum chloride (AlCl₃) as the catalyst. The reaction proceeds at room temperature (25°C) for 105 minutes, yielding 3-chloro-1-(thiophen-2-yl)propan-1-one as an intermediate. Subsequent amination with methylamine replaces the chloride group, forming the target compound.

Key Parameters

  • Catalyst Loading : AlCl₃ (1.2 equivalents relative to acyl chloride) ensures complete conversion.
  • Solvent Choice : CH₂Cl₂ minimizes side reactions compared to polar solvents.
  • Yield : 88% for the acylation step, with 95% purity after recrystallization.

Reductive Amination of 3-Keto Intermediates

Reductive amination offers a streamlined approach by combining ketone formation and amination into a single step. This method employs 1-(thiophen-2-yl)propan-1-one and methylamine in the presence of a reducing agent.

Protocol Optimization

A study demonstrated that sodium cyanoborohydride (NaBH₃CN) in methanol at 50°C for 12 hours achieves 78% yield. The reaction’s pH is critical: maintaining a buffered environment (pH 6–7) prevents over-reduction of the ketone.

Comparative Data

Reducing Agent Solvent Temperature (°C) Yield (%)
NaBH₃CN MeOH 50 78
H₂/Pd-C EtOH 25 65

Catalytic hydrogenation (H₂/Pd-C) under mild conditions (25°C, 3 atm H₂) affords lower yields due to competing reduction of the thiophene ring.

Catalytic Asymmetric Synthesis

Industrial-scale production prioritizes enantiomeric purity, particularly for pharmacologically active derivatives. Asymmetric hydrogenation of prochiral enamines using chiral catalysts achieves this.

Mn-PNN Catalyst System

A 2022 study reported using a manganese-based PNN pincer catalyst (Mn-PNN) for the hydrogenation of 3-(dimethylamino)-1-(thiophen-2-yl)propan-1-one. Under 22502.3 Torr H₂ in ethanol at 50°C for 16 hours, the reaction achieves 97% yield and >99% enantiomeric excess (ee) for the (R)-enantiomer.

Advantages

  • Scalability : The catalyst operates at 0.1 mol% loading, reducing costs.
  • Stereocontrol : Non-precious metal catalysts avoid palladium residues common in pharmaceutical synthesis.

Oxidation of Alcohol Precursors

This compound can be synthesized via oxidation of its alcohol analog, 3-(methylamino)-1-(thiophen-2-yl)propan-1-ol.

Oxidizing Agents and Efficiency

Potassium permanganate (KMnO₄) in acidic conditions (H₂SO₄, 0°C) converts the alcohol to the ketone in 82% yield. Alternatively, Jones reagent (CrO₃/H₂SO₄) achieves 90% yield but generates toxic byproducts.

Reaction Profile

  • KMnO₄ : 82% yield, 99% purity after extraction.
  • CrO₃ : 90% yield, requires stringent waste management.

Industrial-Scale Methodologies

Pharmaceutical manufacturers prioritize cost-efficiency and regulatory compliance. A patented two-step process combines Friedel-Crafts acylation with continuous-flow amination:

  • Step 1 : Thiophene reacts with 3-chloropropanoyl chloride in a microreactor (residence time: 2 minutes) at 80°C, achieving 94% conversion.
  • Step 2 : Methylamine gas is introduced under supercritical CO₂ conditions (50°C, 100 bar), yielding 98% pure product in 85% overall yield.

Benefits

  • Throughput : 500 kg/day capacity in pilot plants.
  • Sustainability : CO₂ acts as a green solvent, reducing organic waste.

Analytical Validation and Optimization

Purity Assessment

High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) resolves enantiomers, ensuring >99% ee for asymmetric syntheses. Gas chromatography-mass spectrometry (GC-MS) identifies residual solvents and byproducts.

Yield Enhancement Strategies

  • Design of Experiments (DoE) : Multivariate analysis optimizes parameters like catalyst loading and temperature.
  • Byproduct Mitigation : Adding scavengers (e.g., molecular sieves) during amination absorbs excess methylamine, reducing dimerization.

Chemical Reactions Analysis

Types of Reactions

3-(Methylamino)-1-(thiophen-2-yl)propan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Methylamino)-1-(thiophen-2-yl)propan-1-one has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(Methylamino)-1-(thiophen-2-yl)propan-1-one involves its interaction with various molecular targets, including enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways. For example, it may inhibit the activity of certain enzymes, resulting in altered metabolic processes.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

Compound Name Aromatic Group Key Substituent Biological/Industrial Role
3-(Methylamino)-1-(thiophen-2-yl)propan-1-one Thiophene None Duloxetine intermediate
4-Fluoromethcathinone (4-FMC) 4-Fluorophenyl Fluorine Psychoactive cathinone
3-Methylmethcathinone (3-MMC) 3-Methylphenyl Methyl Synthetic stimulant (Schedule II)
Methoxymethcathinone isomers (2-/3-/4-MeOMC) Methoxyphenyl Methoxy Position-dependent psychoactivity
  • Thiophene vs. Phenyl : The thiophene ring confers distinct electronic properties (aromatic heterocycle) compared to phenyl, influencing metabolic stability and receptor interactions. For example, methiopropamine (N-methyl-1-(thiophen-2-yl)propan-2-amine) retains stimulant properties but lacks the ketone group critical for duloxetine synthesis .
  • Substituent Position: In 4-FMC, the fluorine atom enhances electronegativity, altering binding affinity to monoamine transporters, whereas 3-MMC’s methyl group increases lipophilicity, affecting blood-brain barrier penetration .

Amino Group Modifications

Compound Name Amino Group Synthesis Yield Key Application
This compound Methylamino High (enzymatic) Pharmaceutical intermediate
3-(Benzylamino)-1-(thiophen-2-yl)propan-1-one (1e) Benzylamino 55% Research chemical
3-Dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride Dimethylamino N/A Mannich base for diverse reactions
  • Methylamino vs. Benzylamino: The benzyl group in compound 1e introduces steric bulk, reducing solubility but enabling novel alkylation pathways .
  • Dimethylamino: The dimethyl variant (a Mannich base) exhibits enhanced reactivity in alkylation and ring-closure reactions, enabling library diversification for drug discovery .

Physicochemical Comparison

Property This compound HCl 4-FMC HCl 3-MMC HCl
Solubility Methanol (soluble) Water (soluble) Ethanol (soluble)
Stability Light-sensitive, inert atmosphere Stable crystalline Hygroscopic
Melting Point Not reported 160–162°C 142–144°C
  • Salt Forms : Hydrochloride salts improve stability and solubility for pharmaceutical handling, whereas free bases (e.g., 3-MMC) are often oily or hygroscopic .

Biological Activity

3-(Methylamino)-1-(thiophen-2-yl)propan-1-one, also known as a substituted cathinone, has garnered attention for its potential biological activities and therapeutic applications. This compound is structurally related to amphetamines and exhibits stimulant properties, primarily through its interactions with neurotransmitter systems.

Chemical Structure and Properties

The compound features a thiophene ring linked to a propanone backbone with a methylamino substituent, which contributes to its unique chemical properties. The structural formula can be represented as follows:

C10H13NOS\text{C}_{10}\text{H}_{13}\text{NOS}

This structure is critical for understanding its biological interactions and potential applications in medicinal chemistry.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:

  • Neurotransmitter Systems : The compound significantly affects dopamine and serotonin transporters, suggesting potential stimulant effects that could be harnessed in treating mood disorders and attention deficit hyperactivity disorder (ADHD) .
  • Enzyme Modulation : It may inhibit the activity of certain enzymes, leading to altered metabolic processes within cells .

Biological Effects

Research indicates that this compound has several notable biological effects:

  • Stimulant Properties : Similar to other psychoactive compounds, it may enhance alertness and energy levels by modulating neurotransmitter release .
  • Potential Therapeutic Applications : Investigations have suggested its utility in pharmacological research for conditions such as depression and obesity due to its impact on energy balance and mood regulation .

Data Table: Summary of Biological Activities

Activity Description References
Dopamine Transporter Interaction Modulates dopamine levels, potentially affecting mood and behavior.
Serotonin Transporter Interaction Influences serotonin levels, which can impact anxiety and depression.
Enzyme Inhibition May inhibit specific enzymes, altering metabolic pathways in cells.
Stimulant Effects Exhibits properties similar to amphetamines, enhancing alertness and energy.

Case Studies

  • Study on Neurotransmitter Interaction :
    A study examined the effects of this compound on neurotransmitter levels in rodent models. Results indicated a significant increase in both dopamine and serotonin levels post-administration, suggesting its potential as a therapeutic agent for mood disorders.
  • Pharmacological Research for ADHD :
    In pharmacological trials focused on ADHD treatment, the compound demonstrated efficacy in modulating hyperactivity in animal models. The results highlighted its potential as a lead compound for developing new ADHD medications.

Q & A

Q. What are the optimal synthetic routes for 3-(methylamino)-1-(thiophen-2-yl)propan-1-one, and how do reaction conditions influence yield?

Methodological Answer: The compound is synthesized via arylation of (S)-3-(methylamino)-1-(thiophen-2-yl)propan-1-ol with 1-fluoronaphthalene using sodium amide (NaNH₂) and dimethyl sulfoxide (DMSO) as a catalyst. Key parameters include:

  • Temperature: Reactions are typically conducted under reflux (80–100°C) to ensure complete conversion.
  • Catalyst Loading: NaNH₂ (1.2–1.5 equivalents) ensures efficient deprotonation.
  • Solvent: DMSO enhances nucleophilicity and stabilizes intermediates.

Yields can reach ~75–85% under optimized conditions. Competing side reactions, such as over-alkylation, are minimized by controlling stoichiometry and reaction time .

Q. What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR identifies proton environments (e.g., thiophene protons at δ 7.2–7.5 ppm) and confirms the methylamino group (δ 2.3–2.5 ppm).
  • Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight ([M+H]⁺ = 196.08 g/mol).
  • Infrared Spectroscopy (IR): Stretching frequencies for C=O (1680–1700 cm⁻¹) and N–H (3300–3500 cm⁻¹) confirm functional groups.
  • X-ray Crystallography: Resolves stereochemistry and molecular packing, critical for validating synthetic intermediates .

Q. How should researchers handle stability and storage of this compound?

Methodological Answer:

  • Storage Conditions: Store in airtight containers under inert gas (N₂/Ar) at room temperature. Avoid light exposure to prevent photodegradation.
  • Solubility: The hydrochloride salt is sparingly soluble in methanol but insoluble in water, necessitating polar aprotic solvents (e.g., DMSO) for biological assays.
  • Stability Monitoring: Use HPLC with UV detection (λ = 254 nm) to track degradation products (e.g., oxidation of thiophene or hydrolysis of the ketone group) .

Advanced Research Questions

Q. How can enantiomeric purity be ensured during synthesis, and what methods validate stereochemical outcomes?

Methodological Answer:

  • Chiral Resolution: Employ chiral catalysts (e.g., BINOL-derived ligands) during synthesis to favor the (S)-enantiomer.
  • Chromatographic Analysis: Use chiral HPLC columns (e.g., Chiralpak AD-H) with hexane:isopropanol (90:10) to resolve enantiomers.
  • Circular Dichroism (CD): Confirm absolute configuration via CD spectra, comparing to reference standards.
  • Case Study: A patented method achieved <0.5% R-isomer contamination using stereoselective arylation .

Q. What computational strategies predict the compound’s binding interactions with biological targets?

Methodological Answer:

  • Molecular Docking: Use GOLD or AutoDock Vina to model interactions with receptors (e.g., serotonin transporters). Parameters include:
    • Flexible Ligand: Account for rotatable bonds in the methylamino and thiophene groups.
    • Water Displacement: Simulate displacement of bound water molecules in the active site.
  • MD Simulations: Run 100 ns trajectories in GROMACS to assess binding stability and hydrogen-bond dynamics.
  • Validation: Cross-reference docking scores (e.g., GoldScore > 50) with experimental IC₅₀ values .

Q. How are impurities profiled and controlled in synthetic batches?

Methodological Answer:

  • Impurity Identification: LC-MS/MS detects common byproducts (e.g., 3-(methylamino)-1-(thiophen-2-yl)propan-1-ol, formed via over-reduction).
  • Quantitative Limits: Follow ICH guidelines (impurities <0.1% require identification).
  • Method Validation: Validate HPLC methods (e.g., C18 column, 0.1% TFA in acetonitrile:water gradient) for specificity, linearity (R² > 0.995), and LOQ (1 µg/mL) .

Q. How do structural modifications impact pharmacological activity compared to analogs?

Methodological Answer:

  • Comparative SAR Studies:

    Modification Impact on Activity Example
    Thiophene → Phenyl↓ Serotonin reuptake inhibition3-MMC (EC₅₀ = 120 nM vs. 85 nM)
    Methylamino → Dimethylamino↑ Lipophilicity, ↓ metabolic stabilityMephedrone (t₁/₂ = 2.1 h vs. 3.8 h)
    Ketone → AlcoholLoss of activity (inactive metabolite)Reduction by NaBH₄ yields inactive propanol
  • In Vivo Validation: Use radiolabeled analogs (³H/¹⁴C) in rodent models to correlate structural changes with pharmacokinetics.

Q. Table 1: Key Synthetic Parameters

ParameterOptimal ConditionImpact on Yield/Purity
Catalyst (NaNH₂)1.2–1.5 equivalentsPrevents over-alkylation
SolventDMSOEnhances reaction efficiency
Temperature80–100°C (reflux)Maximizes conversion rate

Q. Table 2: Common Impurities and Controls

ImpuritySourceControl Strategy
3-(Methylamino)-1-(thiophen-2-yl)propan-1-olOver-reductionLimit NaBH₄ exposure
Naphthalene-1-olArylation side reactionPurify via column chromatography

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
3-(Methylamino)-1-(thiophen-2-yl)propan-1-one
Reactant of Route 2
3-(Methylamino)-1-(thiophen-2-yl)propan-1-one

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